

BDP FL-PEG4-TCO performance in STORM microscopy compared to other dyes

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Compound of Interest

Compound Name: BDP FL-PEG4-TCO

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BDP FL-PEG4-TCO for STORM Microscopy: A Comparative Performance Guide

In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant for achieving high-quality Stochastic Optical Reconstruction Microscopy (STORM) images. This guide provides a detailed comparison of **BDP FL-PEG4-TCO**, a bioorthogonal fluorescent probe, with other commonly used dyes in STORM, namely Alexa Fluor 647 and Cy5. The comparison is based on key performance metrics supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific research needs.

BDP FL-PEG4-TCO is a versatile probe composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive transcyclooctene (TCO) group. The TCO moiety allows for rapid and specific labeling of tetrazine-modified biomolecules via inverse-electron-demand Diels-Alder (iEDDA) click chemistry, a bioorthogonal reaction that occurs efficiently under physiological conditions.[1][2]

Quantitative Performance in STORM

The performance of a fluorophore in STORM is primarily determined by its photophysical properties, including photon output, on/off duty cycle, localization precision, and photostability. The following table summarizes the quantitative performance of BDP FL, Alexa Fluor 647, and Cy5 under STORM imaging conditions.



Performance Metric	BDP FL	Alexa Fluor 647	Су5	Reference
Photon Output per Switching Event	~1,500 - 2,500	~3,000 - 6,000	High	[3][4]
On/Off Duty Cycle	~0.001 - 0.005	~0.0005 - 0.001	High (~0.007)	[3][4]
Localization Precision	~15 - 25 nm	~10 - 20 nm	Lowered by high duty cycle	[3][4]
Photostability/Sw itching Cycles	High	High	Moderate	[3][5][6]
Excitation Maximum (nm)	~503	~650	~649	[4][5]
Emission Maximum (nm)	~509	~665	~670	[4][5]

Key Takeaways:

- BDP FL, the core of **BDP FL-PEG4-TCO**, demonstrates good photoswitching properties suitable for STORM imaging. It offers a balance of brightness and a low duty cycle.[3]
- Alexa Fluor 647 is widely regarded as a benchmark fluorophore for dSTORM due to its high photon output, low duty cycle, and excellent photostability, which collectively contribute to high localization precision.[4][7]
- Cy5 is also a bright fluorophore but can exhibit a higher duty cycle, which may lead to a
 higher density of simultaneously active fluorophores, potentially compromising localization
 accuracy and image resolution.[4]

Experimental Protocols

To achieve optimal STORM performance, the imaging buffer composition and experimental workflow are crucial. The following protocols provide a generalized methodology for STORM



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imaging using BDP FL-PEG4-TCO, Alexa Fluor 647, and Cy5.

Protocol 1: Bioorthogonal Labeling with BDP FL-PEG4-TCO

This protocol describes the labeling of tetrazine-modified cellular structures with **BDP FL-PEG4-TCO**.

Materials:

- Cells expressing tetrazine-modified protein of interest
- BDP FL-PEG4-TCO stock solution (1 mM in anhydrous DMSO)
- Phosphate-buffered saline (PBS)
- Imaging medium (e.g., DMEM)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

- Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 30 minutes.
- Labeling: Dilute the BDP FL-PEG4-TCO stock solution to a final concentration of 1-10 μM in imaging medium. Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.



- Washing: Wash the cells three times with PBS to remove unbound probe.
- STORM Imaging: Proceed with STORM imaging as described in Protocol 2.

Protocol 2: dSTORM Imaging

This protocol outlines the general procedure for performing dSTORM imaging.

Materials:

- Labeled sample on a coverslip
- STORM imaging buffer:
 - Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
 - Oxygen Scavenging System: Glucose Oxidase (e.g., 0.5 mg/mL) and Catalase (e.g., 40 μg/mL)
 - 10% (w/v) Glucose solution
 - Reducing Agent: 100 mM MEA (cysteamine) or 143 mM β-mercaptoethanol (BME)
 solution

Procedure:

- Prepare STORM Imaging Buffer: Just before imaging, prepare the complete STORM imaging buffer by combining the base buffer, oxygen scavenging system, glucose solution, and reducing agent.
- Mount Sample: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared STORM imaging buffer. Seal the edges to prevent oxygen entry.
- STORM Microscope Setup: Place the slide on a STORM-capable microscope equipped with appropriate laser lines for excitation and activation (e.g., 488 nm for BDP FL, 647 nm for Alexa Fluor 647/Cy5, and a 405 nm laser for activation/re-activation).
- Image Acquisition:

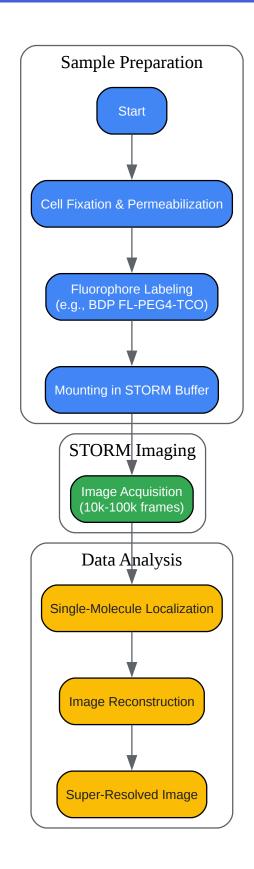


- Use the appropriate laser to excite the fluorophores (e.g., 488 nm for BDP FL).
- Adjust the laser power to induce photoswitching of the fluorophores into a dark state.
- Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.
- Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate.
- Image Reconstruction: Process the acquired image series using localization software to identify the precise coordinates of each detected single-molecule event and reconstruct the final super-resolution image.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided in the DOT language for Graphviz.

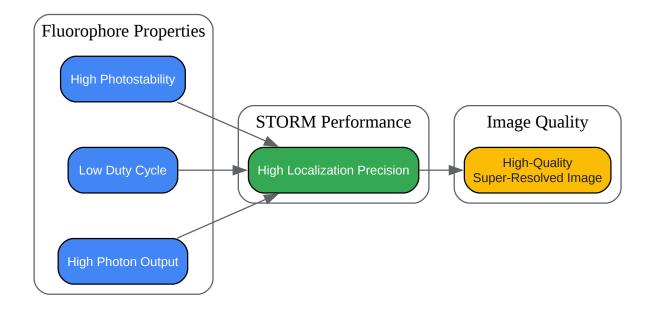




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Caption: General experimental workflow for STORM microscopy.





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Caption: Influence of dye properties on STORM image quality.

In conclusion, **BDP FL-PEG4-TCO** presents a viable and effective option for STORM microscopy, particularly when bioorthogonal labeling is desired. While Alexa Fluor 647 remains a top performer in terms of raw photon output and low duty cycle, the BODIPY FL core of the BDP probe offers competitive photoswitching characteristics. The choice between these dyes will ultimately depend on the specific experimental requirements, such as the need for live-cell labeling, the desired labeling density, and the available laser lines on the microscopy setup. Careful optimization of the experimental protocol, especially the imaging buffer, is paramount to unlocking the full potential of any chosen fluorophore for STORM imaging.

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References

1. researchgate.net [researchgate.net]



- 2. mdpi.com [mdpi.com]
- 3. Superresolution microscopy with novel BODIPY-based fluorophores PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
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